molecular formula C17H18N2O4 B2560192 Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955666-13-4

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No.: B2560192
CAS No.: 955666-13-4
M. Wt: 314.341
InChI Key: YDFDDXZTGIOMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a complex organic compound that combines a furan ring with a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

    Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline core using a carbamate formation reaction, typically involving ethyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like low temperatures.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the biological activity of furan derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and tetrahydroisoquinoline core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and exhibit similar reactivity.

    Tetrahydroisoquinoline derivatives: Compounds with this core structure are often studied for their pharmacological properties.

Uniqueness

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is unique due to the combination of the furan ring and tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFDDXZTGIOMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.